molecular formula C17H20F2N2O3S B14928936 (5Z)-3-butyl-5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-3-butyl-5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Katalognummer: B14928936
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: XVNMBDYDHBGZPG-XFXZXTDPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-BUTYL-4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYL-1H-IMIDAZOL-5-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a butyl group, a difluoromethoxy-ethoxyphenyl moiety, and an imidazole ring with a sulfanyl substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-BUTYL-4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYL-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the butyl group and the difluoromethoxy-ethoxyphenyl moiety. The final step often involves the formation of the sulfanyl substituent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-BUTYL-4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYL-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The difluoromethoxy-ethoxyphenyl moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substituent being introduced or replaced.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-BUTYL-4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYL-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethoxy-ethoxyphenyl moiety and the imidazole ring play crucial roles in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

  • 1-BUTYL-4-{(Z)-1-[4-(METHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYL-1H-IMIDAZOL-5-ONE
  • 1-BUTYL-4-{(Z)-1-[4-(TRIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYL-1H-IMIDAZOL-5-ONE

Comparison:

  • Structural Differences: The presence of different substituents (e.g., methoxy, trifluoromethoxy) on the phenyl ring.
  • Chemical Properties: Variations in reactivity and stability due to different substituents.
  • Biological Activities: Differences in binding affinity and specificity to molecular targets.

1-BUTYL-4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYL-1H-IMIDAZOL-5-ONE stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C17H20F2N2O3S

Molekulargewicht

370.4 g/mol

IUPAC-Name

(5Z)-3-butyl-5-[[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H20F2N2O3S/c1-3-5-8-21-15(22)12(20-17(21)25)9-11-6-7-13(24-16(18)19)14(10-11)23-4-2/h6-7,9-10,16H,3-5,8H2,1-2H3,(H,20,25)/b12-9-

InChI-Schlüssel

XVNMBDYDHBGZPG-XFXZXTDPSA-N

Isomerische SMILES

CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC(F)F)OCC)/NC1=S

Kanonische SMILES

CCCCN1C(=O)C(=CC2=CC(=C(C=C2)OC(F)F)OCC)NC1=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.